Compound Description: CH-13584 (CAS 115779-20-9), also known as KHL-8425, is a xanthine derivative structurally related to theophylline. It exhibits potent antitussive activity in the 4-8 mg/kg dose range when administered orally []. Research suggests CH-13584 has a different pharmacological profile compared to theophylline, as it does not interact with the adenosine A1 receptor and demonstrates weaker inhibition of cyclic nucleotide phosphodiesterase []. Additionally, CH-13584 displays less bronchodilator activity in vitro and in vivo and lacks the cardiovascular, behavioral, and diuretic side effects associated with theophylline [].
(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, Linagliptin)
Compound Description: BI 1356, also known as Linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor being developed for the treatment of type 2 diabetes [, ]. It shows a long duration of action compared to other DPP-4 inhibitors like sitagliptin, vildagliptin, saxagliptin, and alogliptin []. BI 1356 exhibits an IC50 of approximately 1 nM for DPP-4 inhibition and a Ki of 1 nM []. In vivo studies demonstrated superior glucose tolerance control with BI 1356 compared to other DPP-4 inhibitors, mediated through glucagon-like peptide-1 and insulin regulation [, ].
Compound Description: CD1790 is a primary metabolite of linagliptin formed via a two-step enzymatic process involving CYP3A4 and Aldo-keto reductases []. Although a minor metabolite, CD1790's exposure reaches >10% of the parent compound's systemic exposure after oral administration of linagliptin [].
Compound Description: Impurity-I was identified as a process-related impurity during the development of Linagliptin []. It was found in trace amounts (0.05%-0.15%) and characterized using IR, NMR, and mass spectrometry.
Compound Description: Impurity-II was identified as another process-related impurity during Linagliptin development []. Like Impurity-I, it was present in trace amounts and characterized using spectroscopic methods.
Compound Description: Impurity-III is another process impurity identified during the synthesis of Linagliptin []. It was detected in low amounts and characterized using spectroscopic techniques.
Compound Description: Impurity-IV was identified as a process-related impurity during the production of Linagliptin []. It was detected in low concentrations and characterized using spectroscopic methods.
Compound Description: Impurity-V is a process-related impurity found during Linagliptin production []. It was detected at low levels and characterized spectroscopically.
Compound Description: Impurity-VI is a process-related impurity observed during Linagliptin synthesis []. It was identified in trace amounts and characterized by spectroscopic methods.
Compound Description: Impurity-VII was identified as a process impurity during the development of Linagliptin []. It was found in small quantities and characterized using spectroscopic techniques.
Compound Description: Aminoglutethimide is an aromatase inhibitor used in the treatment of hormone-dependent breast cancer. It acts by inhibiting the conversion of androgens to estrogens, thus reducing estrogen levels. It has been used as a lead compound for the development of new aromatase inhibitors, with various analogues designed and synthesized to improve selectivity and potency [, ].
Compound Description: Compound 5 is a synthetic analog of aminoglutethimide designed to be a more selective aromatase inhibitor []. In vitro studies demonstrate that it inhibits the aromatase enzyme with a Ki of 1.75 μM [].
Compound Description: Compound 6 is another synthetic analog of aminoglutethimide designed as a selective aromatase inhibitor []. In vitro studies show it possesses a Ki of 1.75 μM for aromatase inhibition [].
Compound Description: Compound 7 is a synthetic analog of aminoglutethimide, designed as a more selective aromatase inhibitor []. It demonstrates potent aromatase inhibition in vitro with a Ki of 0.8 μM [].
Compound Description: Compound 8 is a synthetic analog of aminoglutethimide aimed at improving aromatase inhibition []. It displays a Ki of 1.0 μM for aromatase inhibition in vitro [].
Compound Description: Compound 15 is a synthetic analog of aminoglutethimide with a simplified structure []. It was found to be only moderately inhibitory toward aromatase with an IC50 of 20 μM [].
Compound Description: Compound 16 is another synthetic analog of aminoglutethimide synthesized to investigate the effect of an N1-methyl group on aromatase inhibition []. It showed weak inhibition of testosterone aromatization and was inactive towards androstenedione aromatization [].
Compound Description: DDRI-9 is a novel DNA damage response (DDR) inhibitor that blocks mitotic progression []. It was discovered through a chemical library screening and was found to inhibit phosphorylated histone variant H2AX foci formation, delay DNA repair, and enhance the cytotoxicity of etoposide and ionizing radiation [].
Compound Description: C20H20Cl2N8O3 is a promising lead compound identified through a molecular docking study targeting the breast cancer-associated enzyme NUDT5 []. It displays potential for inhibiting NUDT5 activity and is considered for further in vitro and in vivo validation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.